molecular formula C12H13FO2 B2437888 (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol CAS No. 1604253-26-0

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol

Cat. No.: B2437888
CAS No.: 1604253-26-0
M. Wt: 208.232
InChI Key: XRGAWTNNXFFOEX-SNVBAGLBSA-N
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Description

“(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-ol” is a chemical compound with the CAS Number: 1604253-26-0 . It has a molecular weight of 208.23 and its IUPAC name is ®-6-fluorospiro[chromane-2,1’-cyclobutan]-4-ol . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.23 . It is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Aldose Reductase Inhibitory Activity

A study by Unno et al. (1995) focused on synthesizing optically active and racemic compounds related to (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol for evaluating their potential as aldose reductase inhibitors. The synthesized compounds demonstrated significant inhibitory activity against aldose reductase both in vitro and in vivo, with some showing potent activities in inhibiting cataract formation and polyol accumulation in rats (Unno et al., 1995). Similarly, Yamaguchi et al. (1994) synthesized variants of these compounds and found that certain isomers exhibited potent aldose reductase inhibitory activity, particularly effective in vitro and in vivo (Yamaguchi et al., 1994).

Sigma Receptor Ligands

Research by Maier and Wünsch (2002) explored spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which are structurally related to the compound . These were tested for their affinity for σ1- and σ2-receptors, revealing that certain structural variations enhanced the σ1-receptor affinity (Maier & Wünsch, 2002).

Synthesis of Key Intermediates

The synthesis of related compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been studied extensively due to its importance as a key intermediate in pharmaceuticals like Nebivolol. Xin-zhi Chen (2007) discussed a process involving steps like esterification and hydrogenation, highlighting the potential for industrial application due to mild conditions and readily available agents (Chen Xin-zhi, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Properties

IUPAC Name

(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGAWTNNXFFOEX-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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